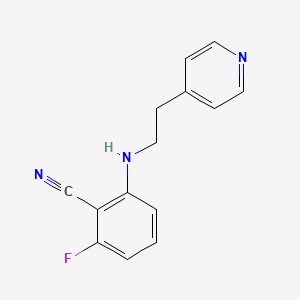![molecular formula C10H22N2 B8279332 Methyl[3-(1-methylpiperidin-4-yl)propyl]amine](/img/structure/B8279332.png)
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine typically involves the reaction of 1-methylpiperidine with propylamine under specific conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid and dichloromethane as solvents . The reaction is carried out at room temperature for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Methyl[3-(1-methylpiperidin-4-yl)propyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl[3-(1-methylpiperidin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Methyl[3-(1-methylpiperidin-4-yl)propyl]amine, widely used in medicinal chemistry.
N-Methylpiperidine: Another derivative with similar structural features and applications.
4-Methylpiperidine: Shares the piperidine core structure and is used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-3-(1-methylpiperidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-11-7-3-4-10-5-8-12(2)9-6-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
SNMXJGILSWQFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCN(CC1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzyl-3-[(tert-butoxycarbonyl)amino]piperidine](/img/structure/B8279254.png)






![2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzonitrile](/img/structure/B8279308.png)





